Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride
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Overview
Description
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride is a synthetic organic compound that belongs to the class of imidazo-pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-pyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one: The parent compound without the hydrochloride salt.
Other Imidazo-pyrazines: Compounds with similar core structures but different substituents.
Uniqueness
Hexahydro-2-methyl-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one monohydrochloride is unique due to its specific substituents and salt form, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
91532-98-8 |
---|---|
Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-methyl-7-phenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-14-9-12-10-15(7-8-16(12)13(14)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |
InChI Key |
XKZJKEIHRIWBTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CCN2C1=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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